Cardol triene

描述

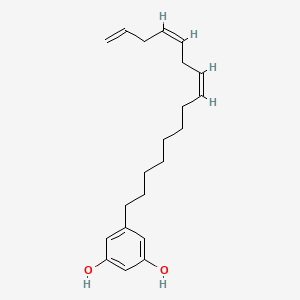

Cardol 三烯是一种来源于腰果壳液的酚类化合物。 其结构独特,在间苯二酚环的 5 位带有 8-顺式、11-顺式-十五碳-8, 11, 14-三烯-1-基取代基

准备方法

Cardol 三烯通常从腰果壳液中分离出来,腰果壳液是腰果工业的副产品。 提取过程涉及使用苯、甲苯、石油烃或醇等溶剂 。 可以通过闪柱色谱法将 Cardol 三烯从腰果壳液中的其他组分中分离出来,这是一种可持续且经济高效的方法 。 该方法可以分离出高纯度和可重复性的 Cardol 三烯。

化学反应分析

Cardol 三烯会发生各种化学反应,包括氧化、还原和取代反应。 一个值得注意的反应是其对蘑菇酪氨酸酶的竞争性和不可逆抑制,其 IC50 值为 22.5 µM 。 此外,Cardol 三烯已被用作合成双苯并恶嗪的起始原料 。 该化合物的酚羟基和不饱和烯基侧链使其成为有机合成中的通用反应物。

科学研究应用

Antiviral Properties

Inhibition of Dengue Virus

One of the most significant applications of cardol triene is its inhibitory effect on dengue virus infectivity. A study demonstrated that this compound targets specific regions (kl loops) on the envelope proteins of the dengue virus, preventing viral fusion and subsequent infection. The compound exhibited a half-maximal effective concentration (EC50) of 7.13 ± 0.72 µM and a cytotoxic concentration (CC50) of 207.30 ± 5.24 µM, leading to a therapeutic index (TI) of 29.07, indicating a favorable safety profile for further development as an antiviral agent .

The study highlighted that this compound showed pan-dengue inhibition across different serotypes (DENV1-4), emphasizing its potential as a broad-spectrum antiviral agent. Notably, it did not exhibit efficacy against the Zika virus, suggesting specificity towards dengue virus mechanisms .

Comparative Efficacy

In comparative studies with other compounds derived from cashew nut shell liquid, this compound demonstrated superior efficacy in inhibiting viral replication. For instance, when tested alongside cardol diene and anacardic acid derivatives, this compound showed higher therapeutic indices and lower cytotoxic effects across various human cell lines (HepG-2, THP-1, HEK-293) .

| Compound | CC50 (µM) | EC50 (µM) | Therapeutic Index |

|---|---|---|---|

| This compound | 207.30 ± 5.24 | 7.13 ± 0.72 | 29.07 |

| Cardol Diene | Higher than triene | Lower than triene | Lower than triene |

| Anacardic Acid | Varies | Varies | Lowest among tested |

Broader Implications

Potential in Medicinal Chemistry

The unique properties of this compound open avenues for its application beyond antiviral treatments. Its structural characteristics may allow for modifications that enhance its bioactivity or reduce toxicity further. Research into similar phenolic lipids could yield new therapeutic agents targeting various viral infections or even cancer cells due to their membrane-interacting capabilities.

Environmental and Agricultural Applications

Recent studies have also explored the larvicidal activity of phosphates derived from this compound, indicating potential applications in pest control within agricultural settings . This highlights the versatility of this compound not only as a pharmaceutical candidate but also as an environmentally friendly alternative in pest management.

作用机制

Cardol 三烯的作用机制与其与特定分子靶标的相互作用有关。 在抗登革热活性方面,Cardol 三烯与登革热包膜蛋白的 kl 环结合,阻止病毒包膜与宿主细胞膜融合 。 这种对包膜融合的抑制会降低病毒载量并阻止登革热感染的进展。 此外,Cardol 三烯对蘑菇酪氨酸酶的抑制涉及其与酶的活性位点结合,导致不可逆抑制 。

相似化合物的比较

Cardol 三烯在结构上与其他来源于腰果壳液的酚类化合物相似,例如腰果酸和腰果酚 。 Cardol 三烯因其烃尾部更高的不饱和度而独一无二,这使其具有独特的生物活性。 例如,虽然腰果酸和腰果酚也表现出抗登革热活性,但 Cardol 三烯在这些化合物中显示出最高的治疗指数 。 这种独特性使 Cardol 三烯成为进一步研究和开发的有价值化合物。

类似化合物

- 腰果酸

- 腰果酚

- Cardol

生物活性

Cardol triene, a phenolic compound derived from cashew nut shell liquid, has garnered attention for its diverse biological activities. This article synthesizes current research findings on the biological activity of this compound, focusing on its antiviral properties, enzyme inhibition capabilities, and potential therapeutic applications.

1. Antiviral Activity

Recent studies have highlighted the antiviral properties of this compound, particularly against dengue virus (DENV) and Zika virus.

Key Findings:

- This compound exhibited significant inhibition of dengue infectivity by targeting the kl loops of the viral envelope proteins, which are crucial for viral fusion and entry into host cells. The effective concentration (EC50) was found to be approximately , with a cytotoxic concentration (CC50) of , leading to a therapeutic index (TI) of .

- The compound demonstrated a broad spectrum of antiviral activity across various human cell lines, including HepG2 and HEK-293, with CC50 values indicating low cytotoxicity .

Table 1: Antiviral Efficacy of this compound

| Virus | EC50 (µM) | CC50 (µM) | TI |

|---|---|---|---|

| Dengue Virus | 7.13 ± 0.72 | 207.30 ± 5.24 | 29.07 |

| Zika Virus | Not specified | Not specified | Not specified |

2. Enzyme Inhibition

This compound has been investigated for its inhibitory effects on various enzymes, notably mushroom tyrosinase.

Key Findings:

- It acts as a potent irreversible competitive inhibitor of mushroom tyrosinase with an IC50 value of . This suggests potential applications in cosmetic formulations aimed at skin lightening and treating hyperpigmentation disorders .

- The mechanism involves complex formation that inhibits enzyme activity effectively, demonstrating its potential in therapeutic contexts where tyrosinase inhibition is desired .

3. Anti-inflammatory Properties

In addition to its antiviral and enzymatic inhibition capabilities, this compound exhibits anti-inflammatory effects.

Key Findings:

- This compound has been shown to inhibit the production of pro-inflammatory mediators such as prostaglandins and leukotrienes, which are involved in inflammatory responses . This positions it as a candidate for further investigation in inflammatory disease models.

4. Case Studies

Several case studies have explored the therapeutic implications of this compound:

- Study on Dengue Virus: A study demonstrated that treatment with this compound significantly reduced intracellular viral RNA levels and infectious virion production in DENV-infected Vero cells over time . This underscores its potential as an antiviral agent.

- Tyrosinase Inhibition Study: Another study focused on the irreversible inhibition of tyrosinase by this compound, providing insights into its kinetic properties and potential applications in dermatology .

属性

IUPAC Name |

5-[(8Z,11Z)-pentadeca-8,11,14-trienyl]benzene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-16-20(22)18-21(23)17-19/h2,4-5,7-8,16-18,22-23H,1,3,6,9-15H2/b5-4-,8-7- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOXBEOHCOCMKAC-UTOQUPLUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC=CCC=CCCCCCCCC1=CC(=CC(=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CC/C=C\C/C=C\CCCCCCCC1=CC(=CC(=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30872873 | |

| Record name | 5-[(8Z,11Z)-Pentadeca-8,11,14-trien-1-yl]benzene-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30872873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79473-24-8 | |

| Record name | 5-(8Z,11Z)-8,11,14-Pentadecatrien-1-yl-1,3-benzenediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79473-24-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Benzenediol, 5-(8Z,11Z)-8,11,14-pentadecatrienyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079473248 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-[(8Z,11Z)-Pentadeca-8,11,14-trien-1-yl]benzene-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30872873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。